N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxyphenylmethanamine, which can be synthesized through the reaction of 4-methoxybenzyl chloride with ammonia or an amine . The next step involves the formation of the oxane ring, which can be achieved through cyclization reactions using appropriate reagents and conditions . Finally, the ethanamine backbone is introduced through a series of substitution reactions, and the hydrochloride salt is formed by treating the final product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the phenyl groups or the oxane ring.
Substitution: The ethanamine backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the phenyl groups can produce partially or fully hydrogenated compounds .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially providing therapeutic benefits in certain neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group and an ethylamine backbone.
Phenylethylamine: A compound with a phenyl group and an ethylamine backbone.
4-Methoxybenzyl chloride: A precursor used in the synthesis of N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride.
Uniqueness
This compound is unique due to its complex structure, which includes both methoxyphenyl and phenyl groups, as well as an oxane ring.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2.ClH/c1-19(2)23-17-24(14-16-27-23,21-7-5-4-6-8-21)13-15-25-18-20-9-11-22(26-3)12-10-20;/h4-12,19,23,25H,13-18H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXRXWGZWUYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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